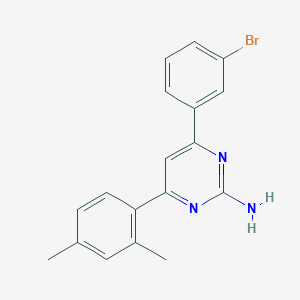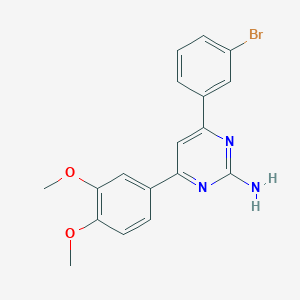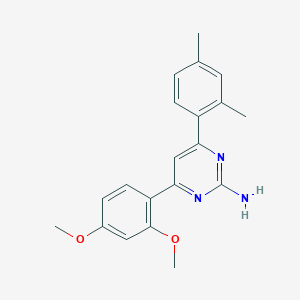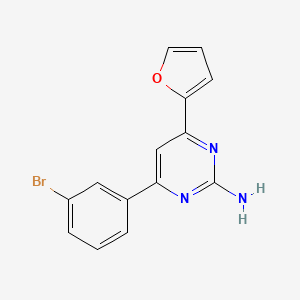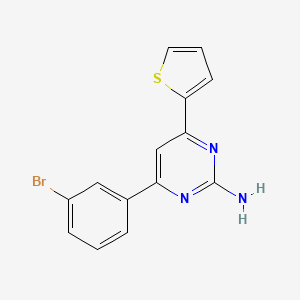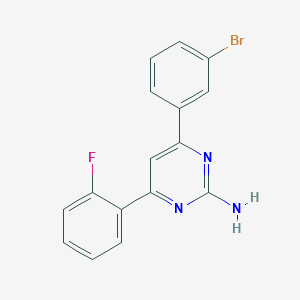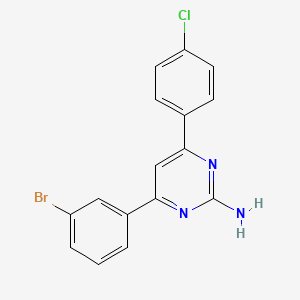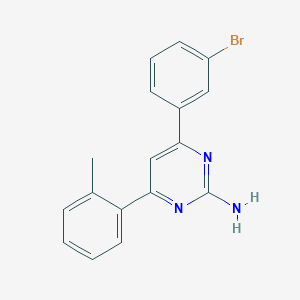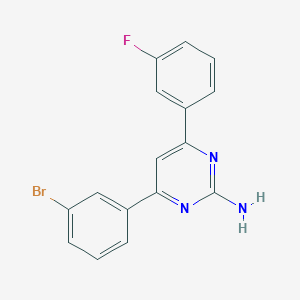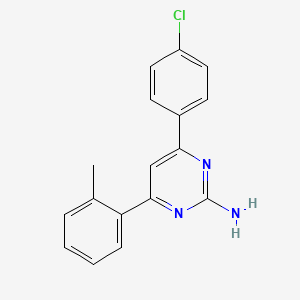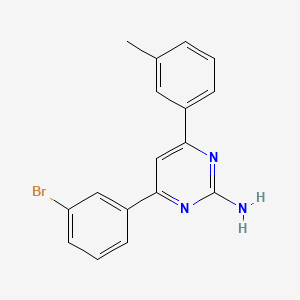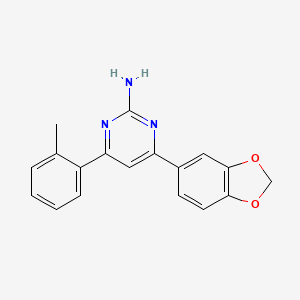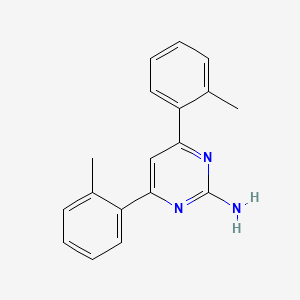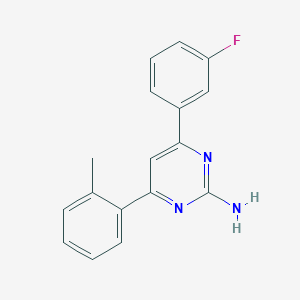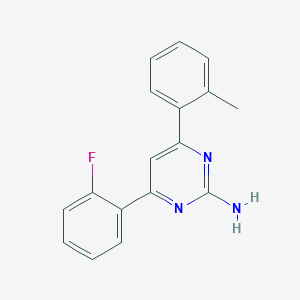
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-fluorophenyl group at the 4-position and a 2-methylphenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2-methylaniline.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of the starting materials with a suitable reagent, such as formamidine acetate.
Substitution Reactions: The 2-fluorophenyl and 2-methylphenyl groups are introduced through substitution reactions, often using halogenated derivatives of the respective aromatic compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Process Optimization: Continuous monitoring and optimization of reaction parameters to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Halogenated derivatives, organometallic reagents, and other nucleophiles or electrophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups, such as halogens, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its aromatic nature and stability.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The aromatic structure allows for potential intercalation into DNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the 2-methyl group, which may affect its chemical and biological properties.
4-Phenyl-6-(2-methylphenyl)pyrimidin-2-amine: Lacks the 2-fluoro group, which may influence its reactivity and interactions.
4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine: Substitution of fluorine with chlorine, leading to different chemical behavior.
Uniqueness
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is unique due to the presence of both the 2-fluorophenyl and 2-methylphenyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-6-2-3-7-12(11)15-10-16(21-17(19)20-15)13-8-4-5-9-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDZONIUABNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
